

An In-depth Technical Guide to the Spectroscopic Data of 1-Cyclohexylethanamine

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Compound of Interest

Compound Name: 1-Cyclohexylethanamine

CAS No.: 4352-49-2

Cat. No.: B1205470

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Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1-Cyclohexylethanamine** (CAS No: 5443-68-5), a key chemical intermediate in various research and development applications.^[1] We present a multi-technique approach, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to establish a detailed and unambiguous structural characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for identification, quality control, and reaction monitoring. Each section details the theoretical basis for the observed spectral features, presents validated data from authoritative sources, and provides field-proven experimental protocols for data acquisition.

Introduction to 1-Cyclohexylethanamine

1-Cyclohexylethanamine, with the chemical formula $C_8H_{17}N$, is an aliphatic amine featuring a cyclohexyl ring attached to an ethylamine moiety.^{[2][3][4][5]} Its molecular weight is

approximately 127.23 g/mol .^{[2][3][5][6]} The presence of a chiral center at the carbon atom adjacent to the nitrogen atom gives rise to two enantiomers, (R) and (S) forms.^{[2][3]} The unambiguous confirmation of its structure and purity is paramount in its applications, necessitating a robust analytical workflow. Spectroscopic techniques provide the necessary "fingerprint" for such characterization. This guide will dissect the data from three core spectroscopic methods to build a complete structural profile.

Chemical Structure:

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For aliphatic amines, specific fragmentation pathways are highly characteristic.

Principle & Fragmentation Insights: Upon electron impact, the **1-Cyclohexylethanamine** molecule is ionized to form a molecular ion ($M^{+\bullet}$). As a compound with one nitrogen atom, its molecular ion will have an odd m/z value, a principle known as the Nitrogen Rule.^{[7][8]} The predominant fragmentation mechanism for aliphatic amines is α -cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.^{[7][8]} This cleavage results in the formation of a stable, resonance-stabilized iminium cation. The largest alkyl group is preferentially lost during this process.^[7]

For **1-Cyclohexylethanamine**, two α -cleavage pathways are possible:

- Loss of the cyclohexyl radical ($\bullet C_6H_{11}$): This pathway is less favored as it involves the loss of a large group.
- Loss of the methyl radical ($\bullet CH_3$): This is the most favorable pathway, as it results in the loss of a smaller group and the formation of a highly stable secondary iminium cation. This fragment is expected to be the base peak in the spectrum.

Observed Spectrometric Data: The mass spectrum of **1-Cyclohexylethanamine** is consistent with these theoretical predictions.^[2]

m/z Value	Proposed Fragment	Causality & Notes
127	$[C_8H_{17}N]^+$	Molecular Ion (M^+). Its presence confirms the molecular weight. As expected for a monoamine, it is an odd number. [2] [7]
112	$[M - CH_3]^+$	Base Peak. Resulting from α -cleavage and the loss of a methyl radical. This is the most stable fragment ion.
84	$[C_6H_{12}]^+$	Likely formed through a rearrangement and elimination of ethylamine from the molecular ion.
56	$[C_4H_8]^+$	A common fragment in aliphatic systems, likely arising from further fragmentation of the cyclohexyl ring.
44	$[C_2H_6N]^+$	This significant peak corresponds to the iminium fragment $[CH(CH_3)NH_2]^+$ formed by cleavage of the bond between the cyclohexyl ring and the chiral carbon.

Infrared (IR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. Attenuated Total Reflectance (ATR) is a common sampling technique for liquids like **1-Cyclohexylethanamine**.[\[9\]](#)

Principle & Vibrational Mode Insights: Infrared radiation is absorbed by the molecule, exciting bonds to higher vibrational states. The frequency of absorption is specific to the type of bond

and its chemical environment. For **1-Cyclohexylethanamine**, we expect to see characteristic absorptions for N-H bonds in the primary amine and C-H bonds in the aliphatic (cyclohexyl and ethyl) groups.

Observed IR Data: The IR spectrum shows several key absorption bands that confirm the presence of the expected functional groups.[6]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Causality & Notes
~3300-3400	N-H Stretch	Primary Amine (-NH ₂)	A characteristic doublet is often observed for primary amines, corresponding to symmetric and asymmetric stretching modes.
2850-2960	C-H Stretch	Aliphatic (Cyclohexyl & Ethyl)	Strong, sharp peaks indicating sp ³ C-H bonds. The intensity is due to the large number of these bonds in the molecule.
~1600	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	This bending vibration is a key indicator of a primary amine.
~1450	C-H Bend	CH ₂ (Scissoring)	Characteristic bending vibration for the methylene groups in the cyclohexyl ring.
~1130	C-N Stretch	Aliphatic Amine	This stretch confirms the carbon-nitrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ^1H and ^{13}C NMR provide complementary information.

^1H NMR Analysis

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

^1H NMR Spectral Data Summary: (Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is referenced from typical values for similar structures and available spectral data.)[\[5\]](#)[\[10\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality & Notes
~2.7-2.9	Multiplet	1H	CH-NH ₂	The proton on the chiral carbon is deshielded by the adjacent electronegative nitrogen atom.
~1.0-1.8	Multiplet	11H	Cyclohexyl Protons	A complex multiplet region corresponding to the axial and equatorial protons of the cyclohexyl ring.
~1.05	Doublet	3H	CH ₃	The methyl protons are split into a doublet by the adjacent single proton on the chiral carbon.
~1.3	Broad Singlet	2H	NH ₂	The amine protons often appear as a broad singlet and may exchange with D ₂ O. Their chemical shift is variable.

¹³C NMR Analysis

Carbon-13 NMR provides a count of the unique carbon environments in the molecule.

¹³C NMR Spectral Data Summary: (Note: Chemical shifts (δ) are approximate and referenced from typical values and available spectral data.)[\[5\]](#)[\[11\]](#)

Chemical Shift (δ , ppm)	Assignment	Causality & Notes
~57.0	CH-NH ₂	The chiral carbon is significantly deshielded by the attached nitrogen atom.
~44.0	CH (Cyclohexyl C1)	The cyclohexyl carbon directly attached to the ethylamine group.
~30.0	Cyclohexyl CH ₂	Approximate shift for carbons at positions 2 and 6 of the ring.
~26.5	Cyclohexyl CH ₂	Approximate shift for carbons at positions 3, 4, and 5 of the ring. These often overlap.
~22.0	CH ₃	The methyl carbon at the end of the ethyl group.

Integrated Spectroscopic Workflow & Validation

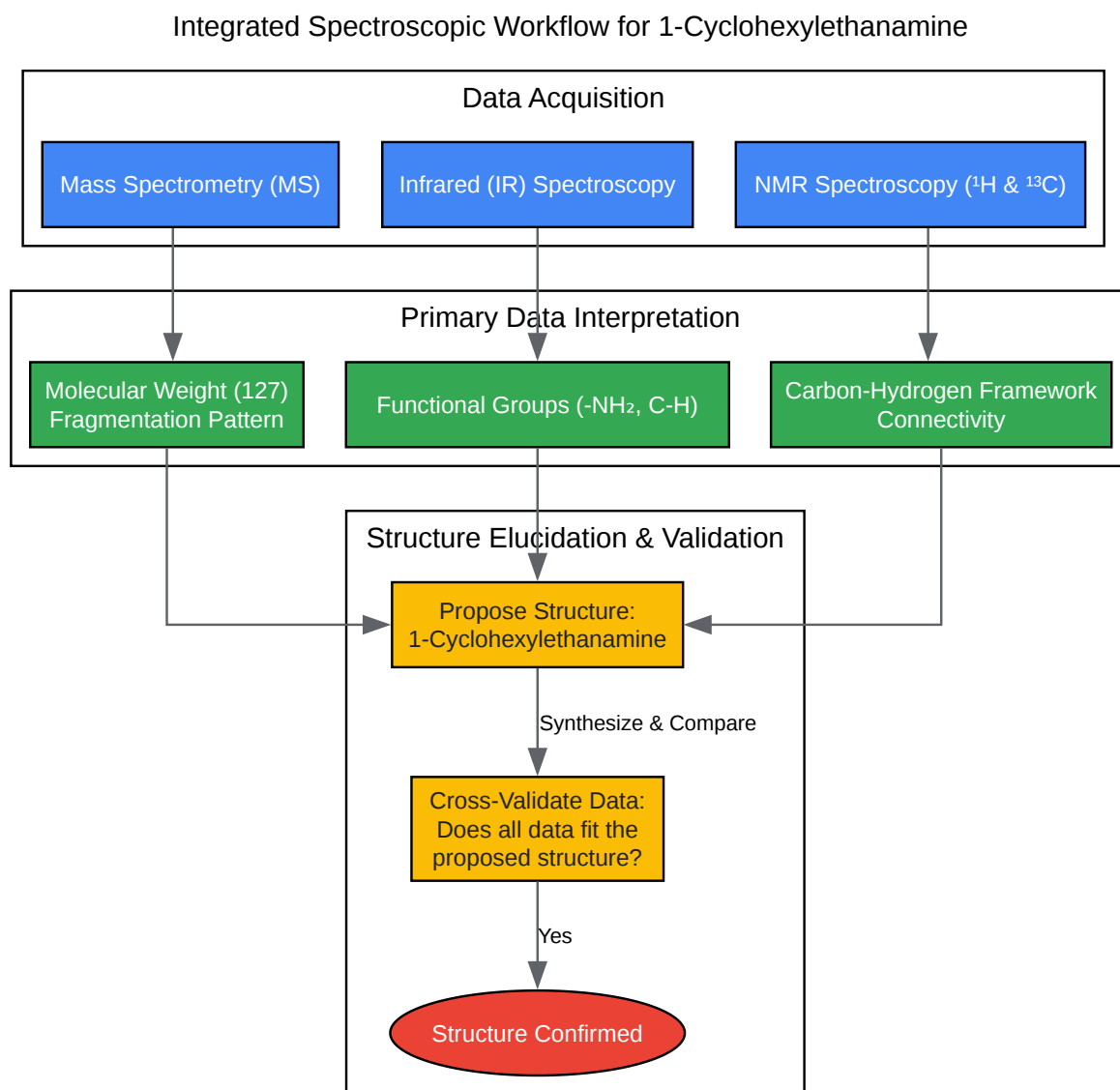
No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from MS, IR, and NMR to build a self-validating structural conclusion.

The workflow is a systematic process of cross-verification:

- MS establishes the molecular formula (C₈H₁₇N) and molecular weight (127).
- IR confirms the presence of key functional groups: a primary amine (-NH₂) and aliphatic C-H bonds.
- ¹³C NMR confirms the carbon skeleton, showing the expected number of unique carbon environments.

- ^1H NMR provides the detailed connectivity, confirming the ethyl and cyclohexyl fragments and their attachment point.

This integrated approach ensures a high degree of confidence in the structural assignment and purity assessment of **1-Cyclohexylethanamine**.



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Caption: Integrated workflow for the structural confirmation of **1-Cyclohexylethanamine**.

Experimental Protocols

The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for liquid amine samples like **1-Cyclohexylethanamine**.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the liquid sample via a direct insertion probe or GC inlet.
- **Ionization:** Utilize a standard electron ionization energy of 70 eV.
- **Mass Analysis:** Scan a mass range appropriate for the compound, typically from m/z 40 to 200.
- **Data Processing:** Identify the molecular ion peak and analyze the fragmentation pattern, designating the most intense peak as the base peak (100% relative abundance).

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO_2 and H_2O .[\[12\]](#)
- **Sample Application:** Place a single drop of **1-Cyclohexylethanamine** directly onto the ATR crystal, ensuring complete coverage.[\[9\]](#)[\[12\]](#)[\[13\]](#)
- **Acquisition:** Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}650\text{ cm}^{-1}$.[\[12\]](#)
- **Cleaning:** Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[\[9\]](#)

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **1-Cyclohexylethanamine** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any particulate is present, filter the solution through a small cotton or glass wool plug in the pipette.[\[14\]](#)[\[17\]](#)
- Referencing: The residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C) is typically used as an internal reference. Alternatively, a small amount of an internal standard like Tetramethylsilane (TMS) can be added.[\[14\]](#)
- Data Acquisition: Place the tube in the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. Acquire ^1H and ^{13}C spectra using standard acquisition parameters.

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Sources

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